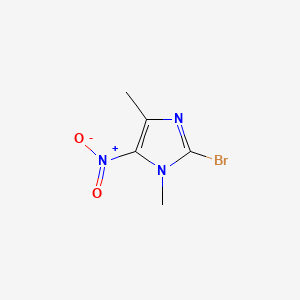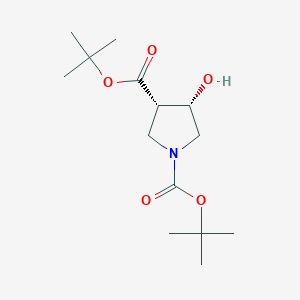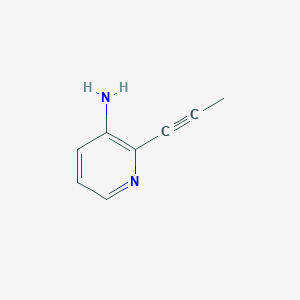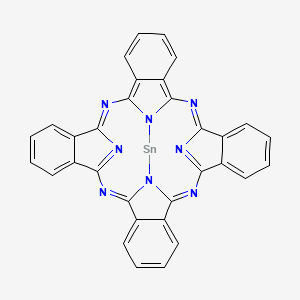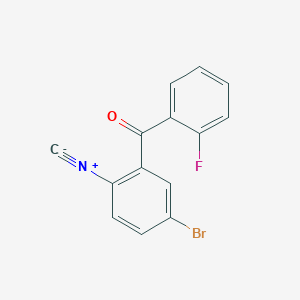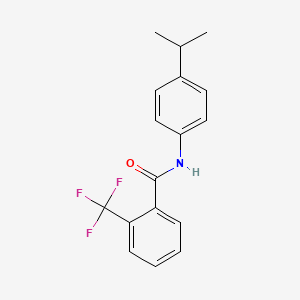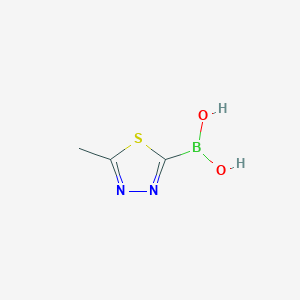![molecular formula C10H10N2O3 B12816201 Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves a multi-step process. One common method includes the following steps :
Cross-coupling: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition: Propargylamine is added to the obtained acetylenes to form N-propargylenaminones.
Cyclization: Intramolecular cyclization, catalyzed by Cs2CO3/DMSO, of the prepared propargylic derivatives to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrimidines.
Chemical Reactions Analysis
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
Scientific Research Applications
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industrial Applications: It is used in the synthesis of various bioactive molecules and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperones, and inhibit apoptosis markers such as cleaved caspase-3 .
Comparison with Similar Compounds
Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-neuroinflammatory properties.
The uniqueness of this compound lies in its specific structural configuration and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-8(13)12-4-3-7(9(12)11-6)10(14)15-2/h3-5,11H,1-2H3 |
InChI Key |
HFPPCSMIIVJFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC(=C2N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



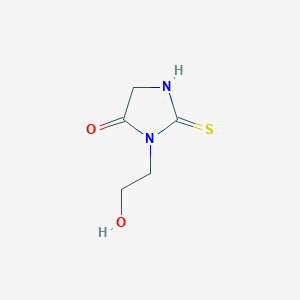
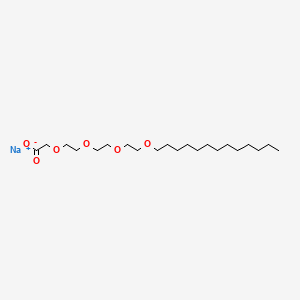
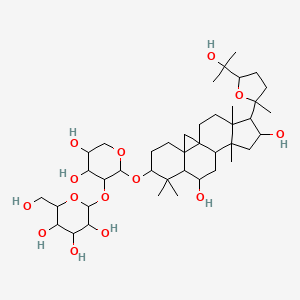
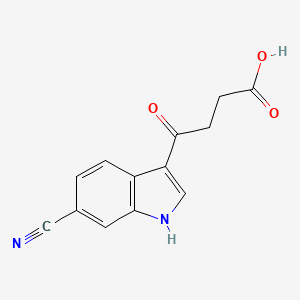

![6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine](/img/structure/B12816169.png)
